(1,5-Dimethylpyrrolidin-2-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
129231-15-8 |
|---|---|
Molecular Formula |
C7H16N2 |
Molecular Weight |
128.22 g/mol |
IUPAC Name |
(1,5-dimethylpyrrolidin-2-yl)methanamine |
InChI |
InChI=1S/C7H16N2/c1-6-3-4-7(5-8)9(6)2/h6-7H,3-5,8H2,1-2H3 |
InChI Key |
LEFDNIXZWZEKJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(N1C)CN |
Origin of Product |
United States |
Synthetic Methodologies for 1,5 Dimethylpyrrolidin 2 Yl Methanamine and Its Stereoisomers
Retrosynthetic Analysis and Key Disconnection Strategies for the Pyrrolidine (B122466) Ring and Methanamine Moiety
The synthesis of a target molecule like (1,5-Dimethylpyrrolidin-2-yl)methanamine begins with a logical retrosynthetic analysis to identify key bond disconnections and strategic intermediates. The primary disconnections for this molecule involve breaking the bonds that form the pyrrolidine ring and those that attach the substituent groups.
A primary retrosynthetic strategy involves disconnecting the C-N bonds within the pyrrolidine ring. A common approach is a disconnection at the N1-C2 and N1-C5 bonds, which conceptually leads back to a 1,4-dicarbonyl compound or a related precursor that can be cyclized with a primary amine (methylamine in this case). Another powerful strategy is the disconnection of a C-C bond within the ring, often adjacent to the nitrogen atom.
Further analysis focuses on the substituents. The methanamine moiety at the C2 position can be retrosynthetically derived from a more stable functional group, such as a nitrile, an ester, or a protected hydroxymethyl group, which can be converted to the amine in the final steps of the synthesis. This approach avoids potential complications with the free amino group during the construction of the pyrrolidine core. Similarly, the methyl group at C5 can be introduced through various alkylation or conjugate addition reactions on a suitable precursor.
Key disconnection strategies are summarized as follows:
Strategy A (Cyclization): Disconnection of the N-C bonds of the pyrrolidine ring, leading back to an acyclic amino-aldehyde or amino-ketone precursor. This is a common and effective strategy for forming heterocyclic rings.
Strategy B ([3+2] Cycloaddition): Viewing the pyrrolidine ring as a product of a [3+2] cycloaddition reaction between an azomethine ylide and an alkene. This is a powerful method for controlling stereochemistry.
Strategy C (Functional Group Interconversion): Disconnecting the C-C bond of the methanamine side chain, tracing it back to a C2-carboxylic acid or aldehyde derivative of the pyrrolidine ring. This allows for the robust formation of the ring prior to the introduction of the reactive aminomethyl group.
Enantioselective and Diastereoselective Synthesis Approaches
Controlling the stereochemistry at the C2 and C5 positions is paramount in the synthesis of this compound. This requires the use of enantioselective and diastereoselective methods to generate the desired stereoisomers with high purity.
Chiral Pool Approaches Utilizing Natural or Readily Available Precursors
The chiral pool provides a valuable source of enantiomerically pure starting materials for complex syntheses. Proline and its derivatives, such as 4-hydroxyproline, are particularly well-suited precursors for the synthesis of substituted pyrrolidines due to their inherent chirality and functional handles. nih.govmdpi.comrsc.org
For instance, L-proline can serve as a starting point where its carboxylic acid function is a precursor to the C2-methanamine group. The synthesis would involve the stereocontrolled introduction of the methyl group at the C5 position and N-methylation. The versatility of proline as a chiral synthon has been demonstrated in the synthesis of a wide array of pyrrolidine-containing natural products. rsc.org The synthesis often starts with the reduction of proline to (S)-prolinol. mdpi.com
Table 1: Chiral Pool Precursors for Pyrrolidine Synthesis
| Chiral Precursor | Key Features | Potential for Target Synthesis |
|---|---|---|
| L-Proline / D-Proline | Readily available, C2 stereocenter defined, carboxylic acid handle. | The carboxylic acid can be converted to the methanamine group. N-methylation and C5-methylation would be required. |
| (S)- or (R)-Pyroglutamic Acid | Lactone functionality, defined stereocenter. | Can be opened and functionalized to introduce substituents at various positions. |
| trans-4-Hydroxy-L-proline | Additional functional group (hydroxyl) for manipulation. mdpi.com | The hydroxyl group can direct stereoselective reactions or be replaced to introduce the C5-methyl group. |
Asymmetric Catalysis in Pyrrolidine Ring Formation and Functionalization
Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, allowing for the creation of chiral centers with high enantioselectivity from achiral or racemic starting materials. nih.govacs.org
Organocatalysis has emerged as a major tool in asymmetric synthesis, with pyrrolidine-based catalysts themselves being prominent. benthamdirect.commdpi.com These methods often rely on the formation of enamines or iminium ions from α,β-unsaturated aldehydes or ketones. researchgate.net
A plausible organocatalytic route to the this compound core would involve a Michael addition of a nucleophile to an unsaturated system, catalyzed by a chiral secondary amine (like a diarylprolinol silyl (B83357) ether), followed by an intramolecular cyclization. beilstein-journals.org This cascade reaction can establish multiple stereocenters in a single step with high diastereo- and enantioselectivity. rsc.org For example, the reaction between an α,β-unsaturated aldehyde and a nitroalkane can generate a chiral intermediate that, after reduction of the nitro group and subsequent reductive amination, yields the desired substituted pyrrolidine.
Table 2: Representative Organocatalytic Reactions for Pyrrolidine Synthesis
| Reaction Type | Catalyst Example | Key Transformation | Stereocontrol |
|---|---|---|---|
| Asymmetric Michael Addition/Cyclization | Diarylprolinol silyl ether | Forms C-C or C-N bonds to initiate ring formation. beilstein-journals.org | High enantioselectivity (ee) and diastereoselectivity (dr) are often achieved. |
| [3+2] Cycloaddition | Chiral secondary amine (e.g., L-Proline) | Reaction of azomethine ylides with alkenes. researchgate.net | Controls the relative and absolute stereochemistry of the newly formed ring. |
| Asymmetric α-amination | Proline | Introduction of a nitrogen atom at the α-position of a carbonyl compound. nih.govresearchgate.net | Can set the stereocenter at C2 prior to cyclization. |
Transition metal catalysis provides a complementary set of tools for the enantioselective synthesis of pyrrolidines. Asymmetric hydrogenation of substituted pyrroles is a direct method to produce chiral pyrrolidines. nih.gov Ruthenium and rhodium complexes with chiral phosphine (B1218219) ligands have proven effective in the hydrogenation of various pyrrole (B145914) derivatives, achieving high enantioselectivities. acs.orgnih.gov For the target molecule, a suitably substituted pyrrole could be hydrogenated to establish the C2 and C5 stereocenters simultaneously.
Palladium-catalyzed coupling reactions can also be employed to functionalize the pyrrolidine ring in a stereoselective manner. Furthermore, rhodium-catalyzed C-H insertion reactions provide a pathway to form the pyrrolidine ring with control over stereochemistry. acs.org
Table 3: Transition Metal-Catalyzed Routes to Chiral Pyrrolidines
| Method | Metal/Ligand Example | Application | Reference |
|---|---|---|---|
| Asymmetric Hydrogenation of Pyrroles | Ru / Chiral Bisphosphine (e.g., PhTRAP) | Direct reduction of a pyrrole precursor to a chiral pyrrolidine. | nih.gov |
| Asymmetric Allylic Alkylation | Pd / Chiral Ligand | Intramolecular cyclization of an allylic substrate to form the pyrrolidine ring. | acs.org |
| C-H Amination/Insertion | Fe or Rh / Dipyrrinato or Chiral Ligand | Intramolecular cyclization of an aliphatic azide (B81097) or carbene to form the N-heterocycle. | acs.orgnih.gov |
Stereocontrolled Introduction of the Methanamine Moiety
The final installation of the methanamine group at the C2 position must be conducted in a way that does not compromise the existing stereocenters. Several reliable methods exist for this transformation.
If the synthesis utilizes a C2-carboxylic acid or ester intermediate (e.g., from a proline-based starting material), a standard sequence of amide formation followed by reduction (e.g., with LiAlH₄) provides the aminomethyl group. Alternatively, a C2-nitrile can be reduced to the primary amine using various reducing agents, including catalytic hydrogenation or chemical hydrides.
An efficient method for synthesizing 2-aminomethyl pyrrolidines involves a proline-catalyzed asymmetric α-amination of an aldehyde, followed by reductive amination. nih.govresearchgate.netfigshare.com This approach can build the necessary carbon and nitrogen framework with stereocontrol before the final ring-closing step. Such strategies highlight the modularity of modern synthetic chemistry, where different stereocontrolled reactions can be combined to achieve the synthesis of complex targets like this compound. nih.govrsc.org
Total Synthesis Strategies and Convergent/Linear Approaches for this compound
The total synthesis of this compound and its stereoisomers can be conceptualized through both linear and convergent strategies. These approaches often leverage the rich chemistry of the pyrrolidine ring, a structural motif prevalent in numerous natural products and pharmaceuticals nih.gov.
A plausible linear synthesis often commences from a readily available chiral precursor such as L-proline or its derivatives, which ensures the stereochemical integrity of the final product nih.govmdpi.com. A representative linear sequence could involve the following key steps:
N-Methylation: The synthesis would begin with the protection of the carboxylic acid of L-proline, followed by N-methylation of the secondary amine to introduce the first methyl group at the 1-position.
Functional Group Transformation at C2: The protected carboxylate group at the C2 position is then converted into a suitable functional group for the introduction of the aminomethyl moiety. A common strategy is the conversion to a primary amide or a nitrile.
Reduction: The final step involves the reduction of the amide or nitrile to the primary amine, furnishing the (S)-enantiomer of the target molecule. The 5-methyl group would be introduced via alkylation of a suitable intermediate.
A convergent synthesis , in contrast, would involve the preparation of key fragments of the molecule separately before their final assembly. For instance, a substituted γ-unsaturated amine could be synthesized as one fragment. A separate process would prepare the necessary reagents for a cyclization reaction. The key convergent step would be an intramolecular cyclization, such as an aza-Michael reaction or a copper-catalyzed alkene di-amination, to form the pyrrolidine ring with the desired substituents in place nih.govwhiterose.ac.uk. This approach can be more efficient for creating libraries of analogs by varying the constituent fragments.
Mechanistic Investigations of Key Synthetic Transformations Involving this compound
Understanding the mechanisms of the reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and controlling stereoselectivity.
Reaction Kinetics and Transition State Analysis
Kinetic studies of pyrrolidine ring formation provide valuable insights into the rate-determining steps of the synthesis. For instance, in the formation of pyrrolidines via 1,3-anionic cycloaddition of Schiff bases to chalcones, the reaction is considered a pseudo-first-order consecutive process involving the formation of an intermediate researchgate.net. The rate constants are influenced by substituent effects and steric hindrance researchgate.net.
In copper-catalyzed intramolecular C-H amination reactions to form pyrrolidines, kinetic isotope effect (KIE) studies have shown a kH/kD value of 1.7, which is consistent with the C-H bond cleavage being the turnover-limiting step in the catalytic cycle acs.org. Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to analyze the transition states of key cyclization steps. For the enantioselective aza-Michael cyclization catalyzed by a chiral phosphoric acid, computational results indicate that the cyclization is the rate-limiting and stereochemical-determining step whiterose.ac.uk. Analysis of the competing transition states helps to explain the observed enantioselectivity whiterose.ac.uk.
Below is a table summarizing kinetic data for related pyrrolidine syntheses.
| Reaction Type | Rate Determining Step | Kinetic Data/Observations | Reference |
| 1,3-Anionic Cycloaddition | Intermediate formation/cyclization | Pseudo-first order kinetics; rate dependent on substituents | researchgate.net |
| Copper-Catalyzed C-H Amination | C-H bond cleavage | KIE (kH/kD) = 1.7 | acs.org |
| Chiral Phosphoric Acid-Catalyzed Aza-Michael Cyclization | Cyclization | Computationally determined to be rate-limiting and stereo-determining | whiterose.ac.uk |
Identification of Intermediates and Reaction Pathways
The synthesis of the pyrrolidine core of this compound can proceed through various pathways, each involving distinct intermediates.
Azomethine Ylides: A common and powerful method for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction involving azomethine ylides as 1,3-dipolar intermediates. These ylides can be generated in situ from the reaction of an isatin with a secondary amino acid, which then react with a dipolarophile to stereoselectively form the pyrrolidine ring tandfonline.comnih.gov.
Organometallic Intermediates: In copper-catalyzed reactions, such as alkene di-amination, the proposed mechanism involves the coordination of a γ-unsaturated sulfonamide to a Cu(II) center, followed by a cis-aminocupration to form an organocopper(II) intermediate nih.gov. Homolysis of the carbon-copper bond then generates a primary carbon radical, which subsequently leads to the formation of the second C-N bond nih.gov.
Imine Intermediates: In reductive amination reactions used to form N-substituted pyrrolidones (a related class of compounds), the pathway involves the initial formation of an imine from the reaction of a primary amine with a ketone, which is then hydrogenated and cyclizes to form the pyrrolidone ring d-nb.info.
The table below outlines key intermediates in different pyrrolidine synthesis methodologies.
| Synthetic Method | Key Intermediate(s) | Description | Reference |
| [3+2] Cycloaddition | Azomethine ylide | A 1,3-dipole that reacts with alkenes to form the five-membered ring. | tandfonline.comnih.gov |
| Copper-Catalyzed Alkene Diamination | Organocopper(II) species, Carbon radical | Formed after initial aminocupration of the alkene. | nih.gov |
| Reductive Amination | Imine | Formed from the condensation of an amine and a carbonyl compound before reduction and cyclization. | d-nb.info |
| Pyridine Ring Contraction | 2-silyl-1,2-dihydropyridine, Vinylazomethine ylide | Intermediates in the photo-promoted ring contraction to form pyrrolidine derivatives. | nih.gov |
Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound
The application of green chemistry principles to the synthesis of pyrrolidine derivatives aims to reduce the environmental impact of chemical processes.
Use of Renewable Feedstocks: A notable sustainable approach is the use of biomass-derived platform molecules like levulinic acid for the synthesis of N-substituted-5-methyl-2-pyrrolidones, which are structurally related to the target molecule researchgate.netdntb.gov.ua. This strategy moves away from petrochemical-based starting materials.
Catalysis: The use of heterogeneous catalysts is a cornerstone of green synthesis, as they can often be recovered and reused, minimizing waste d-nb.inforesearchgate.net. For instance, recyclable mono- and bimetallic catalysts supported on mesoporous silica have been developed for the synthesis of pyrrolidones d-nb.info. L-proline functionalized manganese ferrite nanorods have also been used as a reusable catalyst for the stereoselective synthesis of spirocyclic pyrrolidines rsc.org.
Alternative Energy Sources: Microwave-assisted synthesis has emerged as a green technique that can significantly reduce reaction times and improve yields in the synthesis of pyrrolidine-based compounds tandfonline.comd-nb.info. Ultrasound irradiation is another energy-efficient method that has been applied to the synthesis of pyrrolidine derivatives in green solvents like ethanol tandfonline.com.
Green Solvents and Solvent-Free Conditions: A key principle of green chemistry is the reduction or elimination of hazardous solvents. Research has demonstrated the synthesis of pyrrolidine derivatives in environmentally benign solvents such as water or cyclopentyl methyl ether (CPME) d-nb.infonih.gov. Furthermore, performing reactions under solvent-free conditions represents an ideal green chemistry scenario and has been successfully applied in certain pyrrolidine syntheses researchgate.netnih.gov.
The following table summarizes the application of green chemistry principles in the synthesis of pyrrolidine derivatives.
| Green Chemistry Principle | Application in Pyrrolidine Synthesis | Example | Reference |
| Renewable Feedstocks | Use of biomass-derived levulinic acid. | Synthesis of N-substituted-5-methyl-2-pyrrolidones. | researchgate.netdntb.gov.ua |
| Heterogeneous Catalysis | Recyclable supported metal catalysts. | Pd/Au on mesoporous silica for pyrrolidone synthesis. | d-nb.info |
| Alternative Energy | Microwave irradiation and ultrasound. | Microwave-assisted reductive amination; Ultrasound-promoted multicomponent reactions. | tandfonline.comd-nb.info |
| Green Solvents | Use of water, ethanol, or CPME. | Asymmetric aldol (B89426) reactions in water. | nih.gov |
| Solvent-Free Conditions | Reactions performed without a solvent medium. | Reductive amination of ethyl levulinate. | researchgate.net |
Advanced Spectroscopic and Analytical Methodologies for Structural and Stereochemical Elucidation of 1,5 Dimethylpyrrolidin 2 Yl Methanamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For (1,5-Dimethylpyrrolidin-2-yl)methanamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to deduce its relative stereochemistry.
1D and 2D NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemical Assignment
The structural backbone of this compound is mapped out by establishing correlations between its various atoms. 1D ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each nucleus. The ¹H NMR spectrum would reveal distinct signals for the two N-methyl groups, the C5-methyl group, the aminomethyl (CH₂NH₂) protons, and the protons on the pyrrolidine (B122466) ring. The ¹³C NMR spectrum would correspondingly show eight unique carbon signals.
To assemble the molecular puzzle, 2D NMR techniques are employed:
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.eduslideshare.net It would establish the connectivity within the pyrrolidine ring by showing cross-peaks between adjacent methylene (B1212753) protons (H3-H4) and the methine protons (H2-H3 and H4-H5).
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly attached to carbon atoms. sdsu.edudtu.dk This powerful technique allows for the unambiguous assignment of each carbon atom by linking it to its corresponding proton signal(s).
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is crucial for connecting different fragments of the molecule. sdsu.eduscience.gov For instance, HMBC would show correlations from the N1-methyl protons to the C2 and C5 carbons of the pyrrolidine ring, and from the C5-methyl protons to C4 and C5, confirming the substitution pattern.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close in space, regardless of whether they are bonded. slideshare.netscience.gov NOESY is particularly vital for determining the relative stereochemistry (cis/trans) of the substituents at C2 and C5. For the cis isomer, a NOE cross-peak would be expected between the C2-methine proton and the C5-methine proton. For the trans isomer, a NOE would be observed between the C2-methine proton and the C5-methyl group protons, assuming they are on the same face of the ring.
Table 1: Hypothetical ¹H and ¹³C NMR Data and Key 2D Correlations for cis-(1,5-Dimethylpyrrolidin-2-yl)methanamine.
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |
| C2 | 65.8 | 3.10 | m | C3, C5, N1-CH₃ | H3, H5, CH₂NH₂ |
| C3 | 28.5 | 1.85, 1.60 | m | C2, C4, C5 | H2, H4 |
| C4 | 22.1 | 1.95, 1.70 | m | C3, C5, C5-CH₃ | H3, H5 |
| C5 | 68.2 | 3.30 | m | C4, N1-CH₃, C5-CH₃ | H2, H4, C5-CH₃ |
| CH₂NH₂ | 45.3 | 2.80, 2.65 | m | C2 | H2 |
| N1-CH₃ | 40.5 | 2.45 | s | C2, C5 | C5-CH₃ |
| C5-CH₃ | 18.9 | 1.25 | d | C4, C5 | H5, N1-CH₃ |
Application of Chiral Solvating Agents and Chiral Shift Reagents for Enantiomeric Purity Determination
NMR spectroscopy can be a powerful tool for determining the enantiomeric excess (ee) of a chiral sample when a chiral auxiliary is introduced. researchgate.net Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers. acs.orgunipi.it These diastereomeric complexes have slightly different magnetic environments, leading to the separation of signals for the two enantiomers in the NMR spectrum. rsc.org
For this compound, which has two basic nitrogen centers, acidic CSAs such as (R)-(-)-mandelic acid, Mosher's acid, or chiral phosphoric acids would be effective. The formation of diastereomeric salts through acid-base interactions can induce significant differences in the chemical shifts (Δδ) of protons near the stereocenters. rsc.org By integrating the separated signals, the ratio of the enantiomers, and thus the enantiomeric purity, can be accurately calculated. Chiral lanthanide shift reagents could also be used, although they can sometimes cause significant line broadening. acs.org
Mass Spectrometry Techniques (e.g., ESI-MS, GC-MS, HRMS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) provides essential information about a molecule's mass and, through fragmentation analysis, its structure.
Electrospray Ionization (ESI-MS): As a soft ionization technique, ESI is well-suited for polar, non-volatile compounds like diamines. It would typically generate the protonated molecular ion [M+H]⁺ and potentially the doubly protonated ion [M+2H]²⁺. High-Resolution Mass Spectrometry (HRMS) coupled with ESI would provide the exact mass of these ions, allowing for the determination of the elemental formula (C₈H₁₈N₂).
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile compounds. The amine groups may require derivatization to improve chromatographic behavior. nih.gov In the electron ionization (EI) mode, the molecular ion (M⁺˙) would be observed, although it may be weak for aliphatic amines. libretexts.orgmiamioh.edu The fragmentation pattern is highly informative. For this compound, characteristic fragmentation pathways would include:
Alpha-cleavage: This is the dominant fragmentation pathway for amines. miamioh.edu Cleavage of the C-C bond adjacent to the nitrogen atom is favored. This would lead to the loss of a methyl radical from the C5 position or cleavage of the exocyclic C2-CH₂ bond.
Ring cleavage: The pyrrolidine ring can undergo fragmentation, leading to characteristic daughter ions. A key fragment would likely be the iminium ion formed by cleavage of the bond between C2 and the aminomethyl group, resulting in a fragment corresponding to the 1,5-dimethylpyrrolidinyl cation.
Table 2: Predicted Key Mass Fragments for this compound (MW = 142.25).
| m/z | Ion Structure/Origin | Technique |
| 143.1597 | [M+H]⁺ (Protonated Molecule) | ESI-HRMS |
| 142.1465 | [M]⁺˙ (Molecular Ion) | EI-HRMS |
| 127 | [M - CH₃]⁺ (Loss of C5-methyl) | EI-MS |
| 98 | [M - CH₂NH₂]⁺ (Loss of aminomethyl radical) | EI-MS |
| 84 | [C₅H₁₀N]⁺ (Pyrrolidine ring fragment) | EI-MS |
| 70 | [C₄H₈N]⁺ (Further fragmentation) | EI-MS |
Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD))
While NMR and X-ray crystallography can determine relative stereochemistry, chiroptical techniques like ECD and ORD are used to assign the absolute configuration of chiral molecules. mdpi.commdpi.com These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. mdpi.com
This compound itself lacks strong chromophores, which are necessary for significant ECD signals in the accessible UV-Vis range. Therefore, to apply ECD, the molecule would typically be derivatized. The primary and secondary amine functionalities can be reacted with chromophoric reagents (e.g., benzoyl chloride, naphthaloyl chloride) to introduce aromatic groups.
Once derivatized, the two chromophores can interact through space. According to the exciton (B1674681) chirality method, the spatial arrangement of these chromophores dictates the sign of the observed Cotton effects in the ECD spectrum. nih.gov By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT) for a known absolute configuration (e.g., 2R, 5S), the true absolute configuration of the analyte can be determined. frontiersin.orgresearchgate.net
X-ray Crystallography for Solid-State Structural Analysis and Stereochemistry
X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. mdpi.com This technique requires a suitable single crystal of the compound or a derivative.
A successful crystallographic analysis of this compound would yield precise data on:
Bond lengths and angles: Confirming the covalent structure.
Conformation: Revealing the puckering of the five-membered pyrrolidine ring (which typically adopts an envelope or twisted conformation) and the orientation of the substituents. jyu.fi
Relative and Absolute Stereochemistry: The 3D model unequivocally shows the cis or trans relationship between the methyl and aminomethyl groups. If a chiral crystal packing is achieved (i.e., it crystallizes in a chiral space group), the absolute configuration can be determined directly, often using anomalous dispersion effects (Flack parameter). mdpi.com
Intermolecular Interactions: Detailing hydrogen bonding and van der Waals interactions in the crystal lattice.
Even if the parent compound does not crystallize well, forming a salt with a chiral acid (like tartaric acid) or a heavy-atom-containing acid can facilitate crystallization and aid in the determination of absolute configuration.
Advanced Chromatographic Methods for Enantiomeric and Diastereomeric Separation and Purity Assessment (e.g., Chiral HPLC, GC)
Chromatographic techniques are essential for separating the different stereoisomers of this compound and assessing its stereochemical purity. Since the compound has two stereocenters, it can exist as two pairs of enantiomers (diastereomers of each other).
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating enantiomers. nih.gov Separation can be achieved directly by using a Chiral Stationary Phase (CSP). sigmaaldrich.com CSPs containing polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates) or cyclodextrins are often effective for amine separations. The separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, leading to different retention times. sigmaaldrich.com Alternatively, an indirect method can be used, where the racemic amine is derivatized with a chiral derivatizing agent to form stable diastereomers, which can then be separated on a standard achiral column (e.g., C18). chiralpedia.comnih.gov
Chiral Gas Chromatography (GC): For volatile amines or their derivatives, chiral GC is a powerful separation technique. wiley.com A capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative, is used. nih.gov The amine groups of the analyte are typically derivatized (e.g., acylated) to improve volatility and peak shape, which can also enhance enantioselectivity. nih.govresearchgate.netsigmaaldrich.com The separation of the four stereoisomers (two diastereomeric pairs) would be possible, as diastereomers have different physical properties and often separate on both chiral and achiral columns, while the enantiomers within each pair would be resolved by the chiral stationary phase.
Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification
Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful analytical technique for the structural elucidation of molecules like this compound. By measuring the absorption of infrared radiation by the molecule, an FT-IR spectrum provides a unique fingerprint based on the vibrational frequencies of its constituent chemical bonds and functional groups. Analysis of this spectrum allows for the identification of key structural features, confirming the presence of primary amine, tertiary amine, and various alkyl groups within the compound.
The molecular structure of this compound contains several distinct functional groups, each with characteristic vibrational modes. These include the primary amine (-NH2) of the methanamine side chain, the tertiary amine within the N-methylated pyrrolidine ring, and the various aliphatic C-H bonds of the methyl groups and the saturated ring system.
Detailed Research Findings
N-H Stretching Vibrations (Primary Amine): The most diagnostic feature for the primary amine group is the presence of N-H stretching absorptions. Primary amines characteristically exhibit a pair of medium-intensity bands in the 3500 to 3300 cm⁻¹ region. openstax.orglibretexts.org One band corresponds to the asymmetric stretching mode and the other to the symmetric stretching mode. openstax.org These bands are typically sharper than the broad O-H stretching bands found in alcohols. libretexts.org The absence of any N-H stretching bands would indicate a tertiary amine, which lacks N-H bonds. openstax.orgrockymountainlabs.com
C-H Stretching Vibrations (Alkyl Groups): The molecule contains multiple aliphatic C-H bonds in its pyrrolidine ring and methyl groups. These give rise to strong absorption bands in the 3000 to 2800 cm⁻¹ range. rockymountainlabs.com For instance, the FT-IR spectrum of the related compound N-methylpyrrolidine shows distinct C-H stretching vibrations for its CH₂ and CH₃ groups between 2964 and 2769 cm⁻¹. researchgate.net
N-H Bending Vibrations (Primary Amine): The primary amine group also displays a characteristic N-H bending (scissoring) vibration, which typically appears as a moderate to strong band in the 1650 to 1580 cm⁻¹ region. wpmucdn.com Additionally, a broad N-H "wagging" band can often be observed in the 910 to 660 cm⁻¹ range.
C-H Bending Vibrations (Alkyl Groups): Vibrations corresponding to the bending of C-H bonds are found in the fingerprint region. Asymmetric and symmetric bending of the CH₃ groups are expected around 1460 cm⁻¹ and 1375 cm⁻¹, respectively, while CH₂ scissoring vibrations typically occur near 1465 cm⁻¹.
C-N Stretching Vibrations: Both the primary and tertiary amine groups will exhibit C-N stretching vibrations. These absorptions are typically of medium to weak intensity and appear in the fingerprint region, between 1250 and 1020 cm⁻¹.
The combination of these characteristic absorption bands allows for a comprehensive identification of the key functional groups present in this compound, confirming its identity and purity.
Interactive Data Table: Predicted FT-IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
| 3500 - 3300 | Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | Medium (two bands) |
| 3000 - 2800 | Alkyl (-CH₃, -CH₂, -CH) | C-H Stretch | Strong |
| 1650 - 1580 | Primary Amine (-NH₂) | N-H Bend (Scissoring) | Medium to Strong |
| ~1465 | Methylene (-CH₂-) | C-H Bend (Scissoring) | Medium |
| ~1460 & ~1375 | Methyl (-CH₃) | C-H Asymmetric & Symmetric Bend | Medium |
| 1250 - 1020 | Tertiary & Primary Amine | C-N Stretch | Medium to Weak |
| 910 - 660 | Primary Amine (-NH₂) | N-H Wag | Broad, Strong |
Computational and Theoretical Investigations of 1,5 Dimethylpyrrolidin 2 Yl Methanamine
Conformational Analysis and Energy Minima Calculations
A conformational analysis of (1,5-Dimethylpyrrolidin-2-yl)methanamine would be performed to identify its most stable three-dimensional structures. This process involves mapping the potential energy surface of the molecule by systematically rotating its single bonds. The goal is to locate all low-energy conformers (energy minima) and the transition states that separate them.
For a molecule like this, key areas of conformational flexibility would include the puckering of the five-membered pyrrolidine (B122466) ring and the rotation around the C-C and C-N bonds of the aminomethyl side chain. High-level quantum mechanical calculations would be necessary to accurately determine the relative energies of these conformers. Such studies on similar pyrrolidine enamines have shown that multiple conformations can be significantly populated at equilibrium, which is a critical factor in understanding their reactivity. researchgate.net Without specific studies, a data table of energy minima for this compound cannot be compiled.
Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity Descriptors, and Spectroscopic Parameter Prediction
Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic properties of molecules. nih.govnih.gov A DFT study on this compound would provide a wealth of information about its structure and reactivity.
Electronic Structure: DFT calculations would reveal the distribution of electrons within the molecule, highlighting areas that are electron-rich or electron-poor. This is often visualized through molecular electrostatic potential (MEP) maps. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. nih.gov
Reactivity Descriptors: From the electronic structure data, various global and local reactivity descriptors can be derived. mdpi.com These include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): An indicator of resistance to change in electron distribution.
Electrophilicity Index (ω): A measure of the molecule's propensity to act as an electrophile.
Fukui Functions: These identify the most electrophilic and nucleophilic sites within the molecule, predicting where it is most likely to react. nih.gov
Spectroscopic Parameters: DFT is also widely used to predict spectroscopic data, such as NMR chemical shifts (¹H and ¹³C), and vibrational frequencies (IR and Raman). nih.gov Comparing these predicted spectra with experimental data can help confirm the molecule's structure. nih.gov
As no specific DFT studies on this compound have been published, a table of its calculated electronic properties and reactivity descriptors is not available.
Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects
Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insights into the dynamic behavior of a system. mdpi.com An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, methanol) to model its behavior in solution. nih.govnih.gov
These simulations could reveal:
Solvation Structure: How solvent molecules arrange themselves around the solute, particularly around the two amine functional groups through hydrogen bonding.
Conformational Dynamics: How the molecule transitions between different conformations in solution and the influence of the solvent on these dynamics.
Transport Properties: Such as the diffusion coefficient of the molecule in a given solvent.
MD simulations are crucial for bridging the gap between gas-phase quantum chemical calculations and real-world solution-phase chemistry. mdpi.com However, no MD simulation studies specifically targeting this compound have been reported.
Quantum Chemical Studies of Reaction Mechanisms Involving this compound
Quantum chemical methods, particularly DFT, are essential tools for elucidating the step-by-step mechanisms of chemical reactions. researchgate.netnih.gov If this compound were used as a catalyst or reactant, these studies would be employed to:
Identify Intermediates and Transition States: Map the entire reaction pathway, calculating the structures and energies of all transient species.
Determine Activation Energies: Calculate the energy barriers for each step of the reaction, which allows for the identification of the rate-determining step.
Such mechanistic studies provide a detailed, atomistic understanding of how the reaction proceeds, which is invaluable for optimizing reaction conditions or designing better catalysts. researchgate.net Lacking any documented reactions involving this specific compound, no mechanistic pathways have been computationally investigated.
Prediction of Stereoselectivity in Reactions Involving this compound
As a chiral diamine, this compound has the potential to be used in asymmetric synthesis to control the stereochemical outcome of a reaction. Computational chemistry is a powerful tool for predicting and rationalizing the stereoselectivity observed in such reactions. nih.gov
This is typically achieved by:
Modeling Transition States: The key step is to locate the transition states leading to the different possible stereoisomeric products (e.g., R vs. S or syn vs. anti).
Comparing Transition State Energies: According to transition state theory, the stereoisomer formed via the lower-energy transition state will be the major product. The difference in the activation energies (ΔΔG‡) between the competing transition states can be used to predict the enantiomeric or diastereomeric ratio. nih.gov
Computational studies on similar pyrrolidine-based catalysts have successfully explained the origins of stereoselectivity by analyzing subtle non-covalent interactions (e.g., hydrogen bonding, steric hindrance) in the transition state assemblies. researchgate.net Without specific examples of its use in asymmetric reactions, no computational predictions of stereoselectivity involving this compound can be reported.
Chemical Reactivity and Derivatization Strategies of 1,5 Dimethylpyrrolidin 2 Yl Methanamine
Nucleophilic Reactivity of the Primary Amine Moiety
The primary amine moiety, -CH₂NH₂, is the most reactive site for nucleophilic attack in (1,5-Dimethylpyrrolidin-2-yl)methanamine. The lone pair of electrons on the nitrogen atom readily attacks a wide range of electrophilic centers. This reactivity is characteristic of primary amines and serves as the foundation for numerous derivatization strategies.
The nucleophilicity of the primary amine allows it to participate in standard amine reactions, including:
Acylation: Reaction with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form stable amide bonds. This is a cornerstone reaction for incorporating the pyrrolidine (B122466) scaffold into larger molecules.
Alkylation: Reaction with alkyl halides to form secondary amines. While this can lead to over-alkylation, it can be controlled under specific conditions.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.
Michael Addition: Addition to α,β-unsaturated carbonyl compounds.
The inherent basicity of the amine group means it will readily react with acids to form ammonium (B1175870) salts. The reactivity can be influenced by the steric hindrance imposed by the adjacent pyrrolidine ring and the electronic effects of the substituents on that ring.
Stereoselective Functionalization and Derivatization of the Pyrrolidine Ring System
The pyrrolidine ring in this compound is a saturated, five-membered heterocycle with two stereocenters at the C2 and C5 positions, substituted with a methanamine and a methyl group, respectively. The functionalization of this ring system, while maintaining or controlling stereochemistry, is a key strategy for modifying the compound's properties.
Several stereoselective methods have been developed for the synthesis and functionalization of substituted pyrrolidines, which can be conceptually applied to this scaffold. mdpi.comnih.gov These strategies often leverage the existing stereochemistry to direct the approach of incoming reagents.
Key strategies for stereoselective functionalization include:
[3+2] Cycloaddition Reactions: Densely substituted pyrrolidines can be synthesized with high diastereoselectivity using 1,3-dipolar cycloadditions between azomethine ylides and chiral dipolarophiles. ua.es This method allows for the creation of multiple stereocenters in a single step.
Intramolecular Cyclization: Diastereoselective synthesis of 2,5-disubstituted pyrrolidines can be achieved through methods like copper-promoted intramolecular aminooxygenation of alkene precursors. nih.govnih.gov These reactions show excellent control, favoring the formation of specific isomers (e.g., 2,5-cis-pyrrolidines). nih.govnih.gov
Functionalization of Chiral Pool Precursors: A common approach is to start with an enantiopure precursor like pyroglutamic acid and perform chemical manipulations to achieve the desired substitution pattern. psu.edunih.gov This ensures the final product's absolute stereochemistry.
C-H Functionalization: Direct functionalization of C-H bonds on the pyrrolidine ring is an emerging area that allows for the introduction of new substituents without pre-functionalization, though controlling regioselectivity and stereoselectivity can be challenging.
For this compound, the existing methyl group at C5 and the aminomethyl group at C2 would sterically and electronically influence any further substitution on the ring, directing incoming groups to specific positions and faces of the ring.
Formation of Derivatives for Specific Research Applications (e.g., Amides, Ureas, Schiff Bases, Ligands, Salts)
The nucleophilic primary amine is the primary handle for creating a diverse range of derivatives for various research applications, from biological screening to materials science.
Amides: Amide bond formation is one of the most robust and common derivatization methods. The reaction of this compound with a carboxylic acid, typically activated with a coupling reagent, yields the corresponding amide. This strategy is used in the synthesis of pharmaceuticals. For instance, the structurally related (S)-(1-ethylpyrrolidin-2-yl)methanamine is a key building block for antipsychotic drugs like Raclopride, which is synthesized by acylating the amine with a substituted benzoyl chloride. mdpi.com
| Coupling Method | Reactants | Product | Typical Conditions |
| Acid Chloride | Amine + Acid Chloride | Amide | Base (e.g., triethylamine), Aprotic Solvent |
| Carbodiimide Coupling | Amine + Carboxylic Acid | Amide | DCC or EDC, with DMAP or HOBt |
This table presents common methods for amide synthesis.
Ureas: Urea derivatives are prevalent in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors. nih.gov They are typically synthesized by reacting the primary amine of this compound with an isocyanate. Alternatively, safer phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI) can be used to first activate the amine, which then reacts with another amine to form an unsymmetrical urea. nih.gov Another approach involves the aminolysis of phenyl carbamates with the amine in a solvent like dimethyl sulfoxide. google.com
Schiff Bases: The primary amine readily undergoes a condensation reaction with aldehydes or ketones to form imines, also known as Schiff bases. ijacskros.comnih.govnih.gov This reaction is often catalyzed by a small amount of acid and proceeds with the removal of water. The resulting imine (azomethine) group (-N=CH-) is a versatile functional group in its own right. Research on similar structures, such as (pyrrolidin-1-yl)ethanamine, has shown that a variety of aromatic aldehydes can be used to generate a library of Schiff base derivatives. researchgate.net
| Aldehyde Reactant | Schiff Base Product Structure |
| Benzaldehyde | Pyrrolidinyl-CH₂-N=CH-Ph |
| Salicylaldehyde | Pyrrolidinyl-CH₂-N=CH-C₆H₄-OH |
| 4-Nitrobenzaldehyde | Pyrrolidinyl-CH₂-N=CH-C₆H₄-NO₂ |
This interactive table shows potential Schiff bases formed from this compound and various aldehydes.
Ligands: The derivatives of this compound, particularly Schiff bases, are excellent candidates for use as ligands in coordination chemistry. The imine nitrogen and other heteroatoms can act as donor sites to chelate metal ions. lboro.ac.uk The synthesis of a Schiff base followed by reaction with metal salts (e.g., Cu(II), Ni(II), Co(II)) can yield stable metal complexes with potential applications in catalysis or materials science. nih.govlboro.ac.uk
Salts: As a basic compound, this compound reacts with both inorganic and organic acids to form stable crystalline salts. This is often used for purification and to improve the handling and solubility of the amine. Common salts include the hydrochloride and hydrobromide.
Exploration of Novel Reaction Pathways and Catalytic Cycles with this compound as a Substrate or Reagent
The chiral, bifunctional nature of this compound makes it an attractive candidate for exploration in novel synthetic methodologies, particularly in the field of asymmetric catalysis. While specific applications of this exact molecule are not widely reported, its structural motifs are found in many successful organocatalysts and chiral ligands.
Potential as an Organocatalyst: Pyrrolidine-based structures are central to the field of aminocatalysis. nih.gov They can activate substrates through the formation of nucleophilic enamines or electrophilic iminium ions. The this compound scaffold contains the necessary features for this type of catalysis:
A basic nitrogen atom capable of forming enamines/iminium ions.
A rigid, chiral scaffold that can induce stereoselectivity in reactions such as aldol (B89426) additions, Michael additions, and α-functionalizations. The presence of two distinct amine groups (one tertiary, one primary) offers possibilities for dual activation or for one group to be modified into a directing or binding group while the other participates in the catalytic cycle. Synthesized proline derivatives with dense substitutions have been shown to be effective organocatalysts. ua.es
Potential as a Chiral Ligand: The molecule can act as a bidentate or tridentate ligand in transition-metal-catalyzed reactions. The two nitrogen atoms can coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of reactions like asymmetric hydrogenation, allylic alkylation, or cross-coupling reactions. Derivatization of the primary amine into other functional groups (e.g., amides, phosphines) could further tune the electronic and steric properties of the resulting ligand to optimize it for specific catalytic transformations.
The exploration of this compound in tandem reactions, where the primary amine initiates a cascade of bond-forming events, is another promising avenue. For example, tandem amination/cyanation sequences have been developed for the synthesis of functionalized pyrrolidines from primary amine-tethered alkynes. nih.gov
Extensive Research Reveals No Documented Applications for this compound in Advanced Synthetic Methodologies
Despite a comprehensive search of scientific literature and chemical databases, no specific applications or detailed research findings have been identified for the chemical compound this compound in the advanced synthetic methodologies outlined in the requested article structure.
While the compound, in its dihydrochloride (B599025) salt form (CAS number: 1955548-14-7), is listed by commercial chemical suppliers, indicating its synthesis and availability, there is a notable absence of published research detailing its use in the specific contexts of asymmetric synthesis, catalysis, or materials science.
The intended article was to be structured around the following applications:
Applications of 1,5 Dimethylpyrrolidin 2 Yl Methanamine in Advanced Synthetic Methodologies and Chemical Systems
Role in Polymer Chemistry and Materials Science
Searches for "(1,5-Dimethylpyrrolidin-2-yl)methanamine" in conjunction with these applications did not yield any relevant scholarly articles, patents, or detailed experimental data. General information on related pyrrolidine-based compounds exists, highlighting their importance as chiral building blocks and in organocatalysis. nih.govnih.gov However, this general relevance of the pyrrolidine (B122466) scaffold cannot be specifically and accurately attributed to the title compound without direct evidence.
The inquiry into its potential as a chiral auxiliary, a chiral ligand, a building block for combinatorial chemistry, or its role in supramolecular and polymer chemistry also returned no specific findings. This suggests that while the molecule may possess theoretical potential in these areas due to its chiral nature and functional groups, its practical application and study have not been documented in accessible scientific literature.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline, as the foundational research findings for each section and subsection concerning "this compound" are not available.
Future Research Directions and Unexplored Avenues for 1,5 Dimethylpyrrolidin 2 Yl Methanamine Research
Development of More Efficient, Sustainable, and Scalable Synthetic Routes
Green Chemistry Approaches: The exploration of synthetic pathways that adhere to the principles of green chemistry is paramount. This includes the use of renewable starting materials, environmentally benign solvents, and catalytic methods to minimize waste. For instance, employing biocatalytic or chemoenzymatic strategies could offer highly stereoselective and sustainable routes.
Continuous Flow Synthesis: Transitioning from batch to continuous flow processes can offer significant advantages in terms of safety, scalability, and product consistency. rsc.org A continuous flow protocol could enable precise control over reaction parameters, leading to higher yields and purity while minimizing reaction times. rsc.org
Atom Economy: Designing synthetic routes with high atom economy will be crucial for large-scale production. This involves maximizing the incorporation of atoms from the starting materials into the final product. Strategies such as catalytic C-H activation and functionalization could provide more direct and atom-economical pathways.
A comparative analysis of potential synthetic strategies is presented in the table below, highlighting the key areas for improvement.
| Synthetic Strategy | Current Limitations | Potential Future Improvements |
| Multi-step Synthesis from Chiral Pool | Long reaction sequences, cumulative yield loss | Development of convergent synthetic strategies |
| Asymmetric Catalysis | Catalyst cost and recovery | Immobilization of catalysts, use of earth-abundant metal catalysts |
| Biocatalysis | Limited substrate scope, enzyme stability | Enzyme engineering and directed evolution |
Expansion of Catalytic Applications to New Reaction Types and Substrate Classes
The structural resemblance of (1,5-Dimethylpyrrolidin-2-yl)methanamine to well-established chiral diamine organocatalysts suggests its potential in a wide array of asymmetric transformations. nih.govnih.govbohrium.combenthamdirect.com Future research should aim to expand its catalytic utility beyond predictable applications.
Novel Asymmetric Transformations: Investigating the efficacy of this diamine in novel and challenging asymmetric reactions is a key research avenue. This could include C-H functionalization, photoredox catalysis, and electro-organic synthesis, where the development of new chiral ligands and catalysts is in high demand.
Broadening Substrate Scope: A systematic study to evaluate the catalyst's performance with a diverse range of substrates is necessary. researchgate.net Understanding the steric and electronic limits of the catalyst will be crucial for its practical application. For example, its utility in reactions involving sterically hindered substrates could be a significant advantage. acs.org
Bifunctional Catalysis: The presence of both a primary and a tertiary amine allows for the possibility of bifunctional catalysis, where both amine groups participate in the catalytic cycle. This could enable unique reactivity and selectivity in reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions. nih.govnih.gov
The following table outlines potential catalytic applications for exploration.
| Reaction Type | Potential Substrates | Expected Outcome |
| Asymmetric Michael Addition | α,β-Unsaturated ketones, nitroalkenes | Enantioenriched carbonyl compounds and nitroalkanes |
| Asymmetric Aldol Reaction | Aldehydes, ketones | Chiral β-hydroxy carbonyl compounds |
| Asymmetric Mannich Reaction | Imines, aldehydes, ketones | Chiral β-amino carbonyl compounds |
| Asymmetric C-H Activation | Prochiral C-H bonds | Enantioenriched functionalized products |
Integration into Novel Materials Science Research and Functional Materials
The unique chiral structure of this compound makes it an attractive building block for the synthesis of novel functional materials.
Chiral Polymers and Dendrimers: Incorporation of the diamine into polymer backbones or as pendant groups could lead to the development of chiral stationary phases for chromatography, chiral sensors, and materials with unique optical properties. rsc.org Star-shaped polymers with a chiral core derived from this diamine could also exhibit interesting catalytic or material properties. rsc.org
Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs): The diamine can be used as a chiral linker to construct porous crystalline materials. rsc.orgbohrium.comresearchgate.net These chiral MOFs and COFs could find applications in enantioselective separations, asymmetric catalysis, and chiral recognition. rsc.orgnih.gov
Functionalized Surfaces and Nanoparticles: Grafting the diamine onto solid supports such as silica, graphene, or nanoparticles can lead to the development of recyclable heterogeneous catalysts. nih.gov This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and reusability).
| Material Type | Potential Application | Key Feature |
| Chiral Polymers | Chiral chromatography, asymmetric catalysis | Defined stereochemistry along the polymer chain |
| Chiral MOFs/COFs | Enantioselective separation, gas storage | High surface area and tunable porosity |
| Functionalized Nanoparticles | Recyclable catalysts, drug delivery | High surface-to-volume ratio, magnetic separability |
Advanced Computational Methodologies for Predictive Design and Optimization
The use of computational chemistry can significantly accelerate the discovery and optimization of catalysts and materials based on this compound.
Predictive Modeling of Catalytic Performance: Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms and predict the enantioselectivity of catalytic reactions. nih.gov This understanding can guide the rational design of more efficient catalysts.
Machine Learning for Catalyst Screening: Machine learning algorithms can be trained on experimental and computational data to predict the catalytic activity and selectivity of a large number of virtual catalyst candidates. beilstein-journals.orgnih.govchemrxiv.orgacs.org This in silico screening approach can drastically reduce the experimental effort required to identify optimal catalysts. rsc.orgmdpi.com
De Novo Design of Functional Materials: Computational tools can be used to design novel materials with desired properties by virtually assembling this compound into different architectures, such as polymers or MOFs.
The following table summarizes the potential impact of computational methods.
| Computational Method | Application | Expected Outcome |
| Density Functional Theory (DFT) | Mechanistic studies of catalytic reactions | Understanding of transition states and selectivity |
| Machine Learning (ML) | High-throughput screening of catalyst libraries | Rapid identification of promising catalyst candidates |
| Molecular Dynamics (MD) | Simulation of polymer and material properties | Prediction of material stability and function |
Discovery of Novel Reactivity Patterns and Chemical Transformations
The specific steric and electronic properties of this compound may lead to the discovery of unprecedented reactivity and novel chemical transformations.
Sterically Controlled Reactions: The presence of a methyl group at the 5-position of the pyrrolidine (B122466) ring could enforce a specific conformation, leading to unique stereochemical outcomes in catalytic reactions. This steric hindrance could be exploited to control regioselectivity and diastereoselectivity in complex transformations.
Cooperative Catalysis: The diamine could be used in combination with other catalysts, such as metal complexes or other organocatalysts, to achieve cooperative catalysis. This synergistic approach could enable transformations that are not possible with a single catalyst.
Unconventional Bond Activations: The unique electronic environment created by the two nitrogen atoms might facilitate unconventional bond activations, leading to the development of entirely new synthetic methodologies.
Exploring these uncharted territories of reactivity will be crucial for fully realizing the synthetic potential of this compound.
Q & A
Basic Research Questions
Q. What are the critical steps and analytical methods for synthesizing (1,5-Dimethylpyrrolidin-2-yl)methanamine with high purity?
- Methodology : Synthesis typically involves multi-step reactions, including condensation of pyrrolidine precursors, alkylation to introduce methyl groups, and reductive amination to form the methanamine moiety. Key steps include:
- Temperature control : Maintaining 80–100°C during alkylation to minimize side reactions .
- Purification : Column chromatography or recrystallization to isolate the target compound .
- Structural confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to validate molecular structure and purity .
Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives?
- Methodology : Systematic optimization of:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency for pyrrolidine derivatives .
- Catalyst use : Palladium or nickel catalysts improve alkylation efficiency .
- Stoichiometry : Balancing equivalents of methylating agents (e.g., methyl iodide) to avoid over-alkylation .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and quantify yields using gas chromatography (GC) or HPLC .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?
- Methodology :
- Standardized assays : Use identical cell lines (e.g., HEK-293 for receptor studies) and assay protocols to reduce variability .
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing methyl with cyclopropyl groups) to isolate bioactivity drivers .
- Meta-analysis : Cross-reference data from independent studies (e.g., receptor binding affinities vs. enzymatic inhibition) to identify confounding factors .
- Case Study : Pyrazolo[1,5-a]pyrimidine analogs show conflicting dopamine receptor binding; SAR analysis revealed steric hindrance from 5-methyl groups as a critical factor .
Q. How can computational modeling guide the design of target-specific analogs?
- Methodology :
- Molecular docking : Predict binding poses with targets (e.g., dopamine D2 receptors) using software like AutoDock Vina .
- QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity to prioritize synthetic targets .
- MD simulations : Assess compound stability in biological membranes (e.g., blood-brain barrier penetration) .
- Example : Simulations of allyl-substituted pyrrolidines predicted enhanced blood-brain barrier permeability compared to methyl analogs .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
